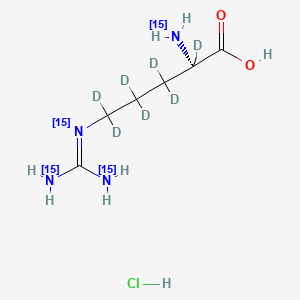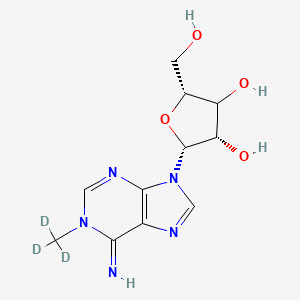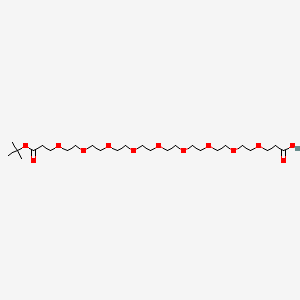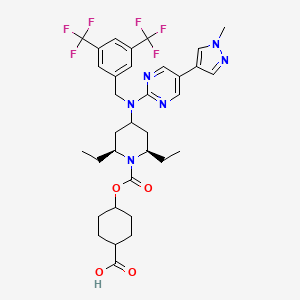
2-Hydroxy Desipramine-d3 beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a labelled metabolite of Desipramine, a tricyclic antidepressant used for the treatment of depression. This compound is a glucuronide conjugate of 2-Hydroxy Desipramine, which is formed through the process of glucuronidation, a common phase II metabolic reaction that increases the solubility of hydrophobic compounds, facilitating their excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves multiple steps:
Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.
Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.
Industrial Production Methods
Industrial production of this compound typically involves:
Chemical Synthesis: Utilizing chemical reagents and catalysts to achieve the desired transformations.
Purification: Employing techniques such as chromatography to isolate the pure compound.
Quality Control: Ensuring the compound meets the required purity standards through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Desipramine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of Desipramine in biological systems.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tricyclic antidepressants.
Biomarker Discovery: Serves as a biomarker for monitoring the therapeutic levels of Desipramine in patients
Mécanisme D'action
The mechanism of action of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is primarily involved in the excretion process, aiding in the removal of the parent drug and its metabolites from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy Desipramine Glucuronide: The non-deuterated version of the compound.
2-Hydroxy Desipramine-d6 Glucuronide: A similar compound with six deuterium atoms instead of three
Uniqueness
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies as it allows for precise tracking and quantification in biological systems.
Propriétés
Formule moléculaire |
C24H30N2O7 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3 |
Clé InChI |
XJHAOJJEVSPMBA-WHAGJNIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


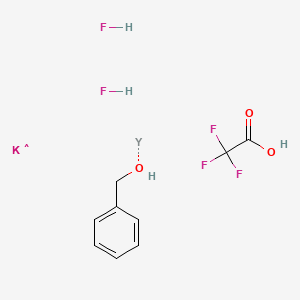
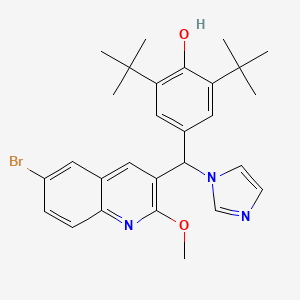

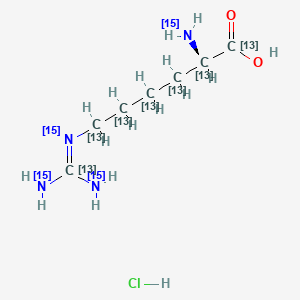
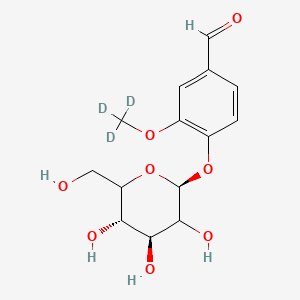

![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
